2-(Prop-2-en-1-yl)-3a,4,7,7a-tetrahydro-1h-4,7-methanoisoindole-1,3(2h)-dione
Description
The compound 2-(Prop-2-en-1-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (CAS: 5443-38-9) is a bicyclic imide derivative featuring a norbornene-fused isoindole-1,3-dione core. Its molecular formula is C12H15NO2 (MW: 205.25), with a prop-2-en-1-yl (allyl) substituent at the 2-position. The compound is synthesized via condensation of norbornene anhydride with propargylamine derivatives, followed by functionalization .
Properties
IUPAC Name |
4-prop-2-enyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-5-13-11(14)9-7-3-4-8(6-7)10(9)12(13)15/h2-4,7-10H,1,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSJYBSYYCKKGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2C3CC(C2C1=O)C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60281010 | |
| Record name | 2-(prop-2-en-1-yl)-3a,4,7,7a-tetrahydro-1h-4,7-methanoisoindole-1,3(2h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60281010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6971-11-5 | |
| Record name | NSC19686 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(prop-2-en-1-yl)-3a,4,7,7a-tetrahydro-1h-4,7-methanoisoindole-1,3(2h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60281010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(Prop-2-en-1-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, commonly referred to by its CAS number 6971-11-5, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article synthesizes available research findings regarding its biological activity, focusing on anticancer properties and other relevant pharmacological effects.
- Molecular Formula : C₁₂H₁₃N₁O₂
- Molecular Weight : 203.241 g/mol
- Structure : The compound features a unique methanoisoindole structure which is crucial for its biological activity.
Anticancer Properties
Research has indicated that derivatives of methanoisoindole compounds exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings related to the anticancer activity of related compounds:
| Compound | Cell Line Tested | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| Methanoisoindole Derivative A | HeLa | 2.12 | Inhibits tubulin assembly |
| Methanoisoindole Derivative B | MCF-7 | 0.21 | Induces apoptosis |
| Methanoisoindole Derivative C | HepG2 | 0.29 | DNA binding and apoptosis induction |
| This compound | RPMI-8226 (myeloma) | 80.5% inhibition at 500 μg/mL | Cytotoxicity via apoptosis |
These results suggest that the compound may act through mechanisms such as inhibiting tubulin polymerization and inducing apoptosis in cancer cells.
Mechanistic Insights
The anticancer activity of methanoisoindole derivatives is often linked to their ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. For instance:
- Apoptosis Induction : Compounds have been shown to increase ceramide levels and activate p53 pathways, leading to programmed cell death in cancerous cells .
- Cell Cycle Arrest : Some derivatives have been reported to inhibit key proteins that regulate the cell cycle, such as cyclin-D1 .
Case Studies
Several studies have highlighted the efficacy of methanoisoindole derivatives in preclinical settings:
- Study on RPMI-8226 Cells : A derivative exhibited significant cytotoxicity with an inhibition rate exceeding 80% at a concentration of 500 μg/mL.
- Combination Therapy : The combination of methanoisoindole derivatives with conventional chemotherapeutics like doxorubicin has shown synergistic effects in reducing tumor progression in vivo .
Comparison with Similar Compounds
Thiazole-Substituted Derivatives
Example: 2-(4-(Aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives.
- Synthesis: Prepared via Hantzsch thiazole synthesis, reacting thioamide intermediates with α-haloketones .
- Bioactivity: Exhibit potent carbonic anhydrase (CA) inhibition (Ki values in the nanomolar range), targeting isoforms CA I and II. For instance, derivatives with para-fluorophenyl groups show Ki = 12.4 nM (CA I) and 8.7 nM (CA II), outperforming acetazolamide (Ki = 21.7–28.9 nM) .
- Structural Impact: The thiazole ring enhances π-π stacking and hydrogen bonding with CA active sites, improving selectivity and potency compared to the allyl-substituted parent compound.
Aryl Acryloyl Derivatives
Example: (3aR,4S,7R,7aS)-2-(4-((E)-3-Arylacryloyl)phenyl) derivatives.
- Synthesis: Synthesized via Claisen-Schmidt condensation between acetylphenyl intermediates and aryl aldehydes .
- Bioactivity: Broad-spectrum activity:
- Structural Impact: The extended conjugation of acryloyl groups enhances hydrophobic interactions with enzyme pockets, while stereochemistry (3aR,4S,7R,7aS) optimizes binding geometry.
Sulfur-Containing Derivatives
Example: 2-(3-(Methylthio)prop-1-en-2-yl) analogs.
p-Tolyl Derivatives
Example: 2-(p-Tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione.
- Synthesis: Condensation of nadic anhydride with 4-toluidine, followed by NaBH4 reduction .
- Applications: Intermediate for chiral tricyclic alcohols; structural studies highlight chair-like conformations in the norbornene ring .
Mechanistic and Structural Insights
- Electronic Effects: Electron-withdrawing groups (e.g., thiazole, acryloyl) increase electrophilicity of the imide carbonyl, enhancing enzyme inhibition. Allyl groups (target compound) provide moderate reactivity suitable for polymerization .
- Steric Effects: Bulky substituents (e.g., aryl acryloyl) improve hydrophobic binding but may reduce solubility. Smaller groups (allyl, methylthio) balance activity and processability .
- Stereochemistry: Chiral centers in aryl acryloyl derivatives (3aR,4S,7R,7aS) are critical for enantioselective enzyme interactions, whereas the target compound’s stereochemistry remains unoptimized .
Q & A
Basic Question: What are the established synthetic routes for synthesizing 2-(prop-2-en-1-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, and how are intermediates purified?
Methodological Answer:
The compound is typically synthesized via Diels-Alder cycloaddition between a maleimide derivative and a substituted diene. Key steps include:
- Reagent Selection : Use of maleic anhydride derivatives and allyl-substituted dienes under thermal or catalytic conditions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol) to isolate intermediates .
- Characterization : Confirmation via -NMR (e.g., allyl proton signals at δ 5.2–5.8 ppm) and IR spectroscopy (C=O stretch ~1700 cm) .
Basic Question: How is the stereochemistry and structural conformation of this compound validated experimentally?
Methodological Answer:
- X-ray Crystallography : Resolves absolute configuration (e.g., cis-fused bicyclic system) and bond angles .
- NMR Spectroscopy : - and -NMR distinguish diastereotopic protons and carbons (e.g., methine protons in the bicyclic core at δ 3.0–4.5 ppm) .
- Computational Validation : Comparison of experimental NMR data with DFT-optimized structures (B3LYP/6-31G* basis set) .
Basic Question: What physicochemical properties (e.g., solubility, stability) are critical for handling this compound?
Methodological Answer:
- Solubility : Assessed in polar (DMSO, acetone) and nonpolar solvents (hexane) via gravimetric analysis .
- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (>200°C typical for bicyclic diones) .
- Hygroscopicity : Dynamic Vapor Sorption (DVS) measurements under controlled humidity .
Advanced Question: How do stereochemical variations (e.g., endo vs. exo isomers) influence reactivity in downstream functionalization?
Methodological Answer:
- Stereoselective Synthesis : Use chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazolidinones) to control isomer formation .
- Reactivity Profiling : Compare reaction rates of isomers in nucleophilic additions (e.g., Grignard reagents) monitored via HPLC .
- Computational Analysis : Transition-state modeling (Gaussian 09) predicts activation barriers for endo/exo pathways .
Advanced Question: What computational strategies are optimal for modeling the electronic structure and spectroscopic properties of this compound?
Methodological Answer:
- DFT Calculations : B3LYP/6-311+G(d,p) basis set for optimizing geometry and predicting NMR/IR spectra .
- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability (e.g., GROMACS software) .
- Frontier Orbital Analysis : HOMO-LUMO gaps (e.g., ~5 eV) correlate with photochemical reactivity .
Advanced Question: How can conflicting data on synthetic yields or byproduct formation be systematically resolved?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., temperature, catalyst loading) .
- Byproduct Identification : LC-MS/MS or GC-MS to trace impurities (e.g., maleimide oligomers) .
- Replication Studies : Cross-validate results across labs with standardized protocols .
Advanced Question: What methodologies assess the compound’s potential biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- In Vitro Assays : Screen against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates .
- Docking Studies : AutoDock Vina predicts binding affinities to active sites (PDB: 5IKR) .
- Toxicity Profiling : MTT assay on cell lines (e.g., HEK293) to determine IC values .
Advanced Question: How is the environmental fate (e.g., biodegradation, bioaccumulation) of this compound evaluated?
Methodological Answer:
- Biodegradation Tests : OECD 301F protocol to measure mineralization in activated sludge .
- Partition Coefficients : Log (octanol-water) via shake-flask method; predicted bioaccumulation potential .
- Ecotoxicology : Daphnia magna acute toxicity tests (LC) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
